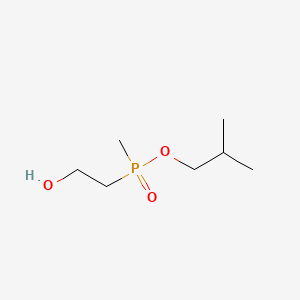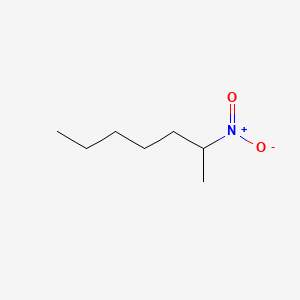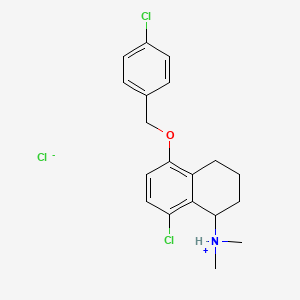
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-(4-chlorobenzyloxy)-N,N-dimethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-(4-chlorobenzyloxy)-N,N-dimethyl-, hydrochloride is a complex organic compound that belongs to the class of naphthylamines. These compounds are characterized by the presence of a naphthalene ring system with an amine group attached. The specific structure of this compound includes additional functional groups such as chloro and benzyloxy groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-(4-chlorobenzyloxy)-N,N-dimethyl-, hydrochloride typically involves multi-step organic reactions. The starting materials may include naphthalene derivatives, chlorinating agents, and dimethylamine. The reaction conditions often require controlled temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-(4-chlorobenzyloxy)-N,N-dimethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro and benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce various substituted naphthylamine derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies related to enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of dyes, pigments, or other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine: A simpler analog without the additional functional groups.
2-Naphthylamine: Another naphthylamine isomer with different properties.
Chlorobenzyloxy derivatives: Compounds with similar benzyloxy and chloro groups.
Uniqueness
The unique combination of functional groups in 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-(4-chlorobenzyloxy)-N,N-dimethyl-, hydrochloride imparts distinct chemical and biological properties. These may include enhanced reactivity, specific binding affinities, or unique pharmacological effects.
Properties
| 67293-10-1 | |
Molecular Formula |
C19H22Cl3NO |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
[8-chloro-5-[(4-chlorophenyl)methoxy]-1,2,3,4-tetrahydronaphthalen-1-yl]-dimethylazanium;chloride |
InChI |
InChI=1S/C19H21Cl2NO.ClH/c1-22(2)17-5-3-4-15-18(11-10-16(21)19(15)17)23-12-13-6-8-14(20)9-7-13;/h6-11,17H,3-5,12H2,1-2H3;1H |
InChI Key |
SATMOLPDFBKPND-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)C1CCCC2=C(C=CC(=C12)Cl)OCC3=CC=C(C=C3)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium](/img/structure/B13765052.png)
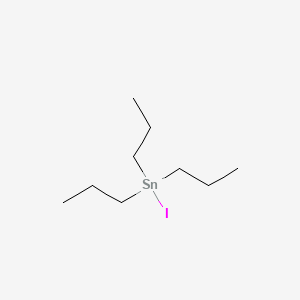
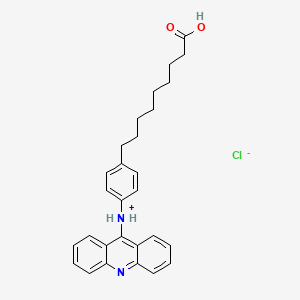

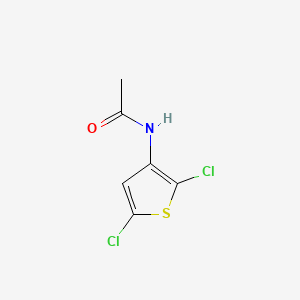
![N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide](/img/structure/B13765091.png)
